molecular formula C17H10Cl3NO2 B2416535 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone CAS No. 866157-71-3

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone

Cat. No. B2416535
CAS RN: 866157-71-3
M. Wt: 366.62
InChI Key: ZBMSMCDVWWDMEJ-UHFFFAOYSA-N
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Description

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a compound with the molecular formula C17H10Cl3NO2. It has a molecular weight of 366.63 .


Synthesis Analysis

A novel multifunctional ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone (L) was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2 .


Chemical Reactions Analysis

1,4-Naphthoquinone, the parent compound of this compound, is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 366.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Olawode et al. (2019) reported the synthesis of novel 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, demonstrating activity against human cells and several pathogens including Plasmodium falciparum and Mycobacterium tuberculosis, indicating its potential in developing broad-spectrum therapeutics (Olawode et al., 2019).

Antimalarial and Anticancer Activities

  • Sanjay et al. (2022) explored the antimalarial and anticancer activities of novel substituted amino analogues of 1,4-naphthoquinone, highlighting the significance of these compounds in biological applications (Sanjay et al., 2022).

Cytotoxicity Evaluation

  • A study by Lee et al. (2003) evaluated the cytotoxic activities of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives, finding potent cytotoxic effects against various tumor cell lines, indicating their potential in cancer therapy (Lee et al., 2003).

Quantum Chemical Approach

  • Dar et al. (2020) used a quantum chemical approach to study secondary amino derivatives of C(3) substituted 1,4-naphthoquinone, suggesting their potential in electro-optic and nonlinear optical applications (Dar et al., 2020).

Antimicrobial and Fungicidal Activity

  • Research by Polish et al. (2019) on heterocyclic amino derivatives of naphthoquinone revealed compounds with high antimicrobial activity against Candida tenuis and selective bacterio- and fungistatic activity (Polish et al., 2019).

Solid-Phase Synthesis

  • Blackburn (2005) described the solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones, which have applications as colorimetric tests for resin-bound amines (Blackburn, 2005).

Structural Characterization and Bioactivity

  • Kumar et al. (2019) synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives, exhibiting significant cytotoxicity and antioxidant activity, highlighting their relevance in pharmaceutical applications (Kumar et al., 2019).

Mechanism of Action

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s known that naphthoquinone derivatives are being considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

properties

IUPAC Name

2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMSMCDVWWDMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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